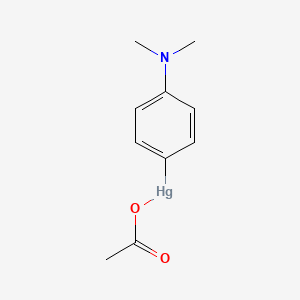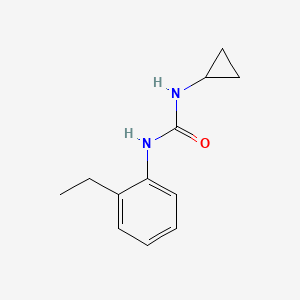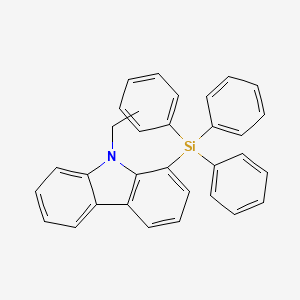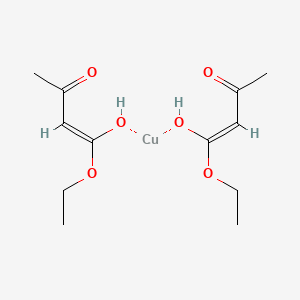![molecular formula C19H22N4O B11956738 4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol CAS No. 882863-77-6](/img/structure/B11956738.png)
4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzo[d][1,2,3]triazole ring, a phenyl group, and a piperidin-4-ol moiety
Méthodes De Préparation
The synthesis of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d][1,2,3]triazole ring:
Introduction of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the triazole derivative in the presence of a Lewis acid catalyst.
Formation of the piperidin-4-ol moiety: This step involves the reduction of a piperidin-4-one derivative to form the corresponding piperidin-4-ol.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs. This can include the use of alternative catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidin-4-ol moiety can yield piperidin-4-one derivatives, while reduction of the triazole ring can yield triazoline derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which may help improve cognitive function in patients with Alzheimer’s disease . Additionally, the compound’s anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Piperidine derivatives: Compounds containing the piperidine ring are known for their diverse pharmacological activities, including analgesic and antipsychotic effects.
Phenylmethyl derivatives: These compounds contain a phenylmethyl group and are used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
882863-77-6 |
|---|---|
Formule moléculaire |
C19H22N4O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4-[benzotriazol-1-yl(phenyl)methyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C19H22N4O/c1-22-13-11-19(24,12-14-22)18(15-7-3-2-4-8-15)23-17-10-6-5-9-16(17)20-21-23/h2-10,18,24H,11-14H2,1H3 |
Clé InChI |
JQQXNHXJOYEISC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


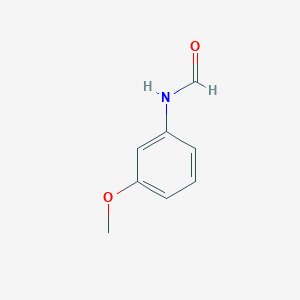

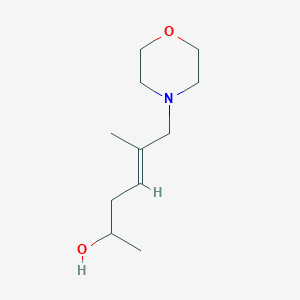
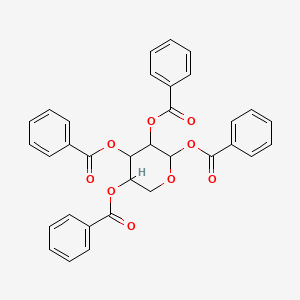
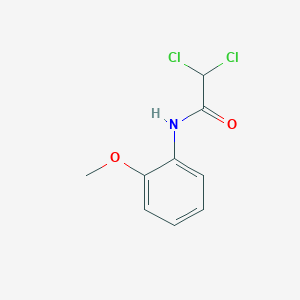
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)
